molecular formula C6H12O2 B1600624 3-(Oxetan-3-yl)propan-1-ol CAS No. 251922-47-1

3-(Oxetan-3-yl)propan-1-ol

Cat. No. B1600624
CAS RN: 251922-47-1
M. Wt: 116.16 g/mol
InChI Key: WBFRPUZTMGJPDQ-UHFFFAOYSA-N
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Description

“3-(Oxetan-3-yl)propan-1-ol” is a chemical compound with the molecular formula C6H12O2 . It is a derivative of oxetane, a four-membered cyclic ether . The compound is used in laboratory settings and for the manufacture of other chemical compounds .


Synthesis Analysis

The synthesis of oxetane derivatives, including “this compound”, has been a subject of numerous studies . One method involves the ring-opening reactions of epoxides with trimethyloxosulfonium ylide . Another approach involves the use of a gold carbene generated from an alkyne that forms oxetan-3-ones from propargylic alcohols in one step, with Au(I) as a catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” includes a four-membered oxetane ring . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .


Chemical Reactions Analysis

Oxetanes, including “this compound”, are known for their contrasting behaviors: they can act as stable motifs in medicinal chemistry and also undergo ring-opening reactions as synthetic intermediates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Scientific Research Applications

Gold-Catalyzed Synthesis of Oxetan-3-ones

Researchers have developed a synthesis technique for various oxetan-3-ones using readily available propargylic alcohols, a precursor related to 3-(oxetan-3-yl)propan-1-ol. This method operates under open-flask conditions without the need for air or moisture exclusion, offering a practical approach to creating oxetan-3-one, a valuable compound for drug discovery. The process underscores the potential of alpha-oxo gold carbenes in the facile generation of oxetane rings, highlighting a safer and efficient route to alpha-oxo metal carbene chemistry without hazardous diazo ketones (L. Ye, Weimin He, & Liming Zhang, 2010).

Synthesis From Epoxy Chloropropane

Another study outlines concise methods for synthesizing oxetan-3-ol from epoxy chloropropane. The process involves ring-opening, esterification, electrophilic reaction, and ring-closure reactions, demonstrating oxetan-3-ol's utility in preparing 3-oxetanone. Compounds containing oxetanone moieties are frequently used in synthetic and medicinal chemistry, highlighting the significance of developing efficient synthetic routes to oxetan-3-ol due to its potential in drug discovery and as a precursor for various oxetane derivatives (Xu Tianxiang et al., 2016).

Bioisosteres of Carboxylic Acid Functional Group

Oxetan-3-ol and its derivatives, such as oxetan-3-one, are explored as bioisosteres for the carboxylic acid functional group. Research on model compounds and derivatives of the cyclooxygenase inhibitor ibuprofen suggests that these structures may serve as isosteric replacements, offering new avenues for modifying solubility, lipophilicity, metabolic stability, and molecular conformation in drug molecules (P. Lassalas et al., 2017).

Photocatalytic Oxidation of Organic Compounds

A study on the photocatalytic oxidation of organic compounds by polyoxometalates in aqueous solutions identifies the selective photooxidation of propan-2-ol to propanone. This research emphasizes the role of OH radicals and the oxidizing ability of excited polyoxometalates, providing insights into the mechanism of photocatalytic oxidation relevant to the synthesis and transformation of compounds like this compound (A. Mylonas et al., 1999).

Glass-Forming Monomers and Polymers

Research on glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers, including oxirane, thiirane, and oxetane, illustrates their utility in photopolymerization and the production of polymers with significant molecular weights. These compounds exhibit valuable optical, photophysical, electrochemical, and thermal properties, highlighting the broader applicability of oxetane-based compounds in materials science (E. Andrikaityte et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, Oxetan-3-ol, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation . It’s important to handle it with care, using protective clothing and working in a well-ventilated area .

Future Directions

The future directions in the study and application of “3-(Oxetan-3-yl)propan-1-ol” and other oxetane derivatives are likely to involve further exploration of their synthesis and reactivity . The development of new methodologies for oxetane synthesis and incorporation is a key area of interest . The use of oxetanes in medicinal chemistry is also a promising area for future research .

properties

IUPAC Name

3-(oxetan-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-1-2-6-4-8-5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFRPUZTMGJPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441634
Record name 3-(oxetan-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251922-47-1
Record name 3-(oxetan-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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